Stereochemical Identity: (17S)-Enantiomer Carries the Therapeutic μ‑Opioid Antagonist Activity; (17R)-Enantiomer Does Not
Quaternisation of naltrexone generates a chiral nitrogen centre; the (17S)- and (17R)-diastereomers are not pharmacologically equivalent. The US patent for S-MNTX explicitly states that pure S-MNTX has been found to have activity different from the activity of MNTX reported in the literature and that S-MNTX exhibits opioid agonist activity [1]. In the earlier quaternary narcotic antagonist series studied by Bianchetti et al. (1983), only the 'N‑methyl diastereomer' (analogous to (17S)-methylnaltrexone) potently displaced ³H‑naltrexone from rat brain membranes and behaved as a morphine antagonist in the guinea‑pig ileum, whereas the 'N‑allyl diastereomer' had negligible antagonist activity [1]. The (17S)-enantiomer (CAS 916045-21-1) is the active pharmaceutical ingredient in FDA‑approved Relistor; the (17R)-enantiomer (CAS 916055-92-0) and the racemic (17RS)-mixture (CAS 73232-52-7) are distinct chemical entities with different pharmacopeial monographs [2].
| Evidence Dimension | Opioid receptor antagonist activity (stereochemical dependence) |
|---|---|
| Target Compound Data | (17S)-Methylnaltrexone bromide: potent μ‑opioid receptor antagonist (Ki = 28 nM) [3]; active pharmaceutical ingredient in FDA‑approved Relistor [2] |
| Comparator Or Baseline | (17R)-Methylnaltrexone bromide (CAS 916055-92-0): not the active pharmaceutical ingredient; distinct pharmacopeial identity; no quantitative μ‑antagonist potency data publicly available for the isolated enantiomer |
| Quantified Difference | Activity resides almost exclusively in the (17S)-isomer (qualitative statement from patent and literature); quantitative head‑to‑head Ki/IC50 data for isolated (17R)‑ vs (17S)‑methylnaltrexone are not publicly available, representing a data gap |
| Conditions | ³H‑naltrexone displacement in rat brain membranes; guinea‑pig ileum morphine antagonism (Bianchetti et al., 1983, as cited in US Patent 7,563,899) |
Why This Matters
Any procurement specification for methylnaltrexone bromide must explicitly require the (17S)-enantiomer (CAS 916045-21-1) to guarantee pharmacological equivalence to the reference listed drug; the (17R)-enantiomer or racemic mixture cannot be assumed to be functionally interchangeable.
- [1] US Patent 7,563,899. (S)-N-Methylnaltrexone. Justia Patents. 2009. View Source
- [2] NCBI Inxight Drugs. Methylnaltrexone Bromide, (17S)-. UNII: CDW853B60I. View Source
- [3] RxReasoner. Methylnaltrexone Pharmacology. Ki = 28 nM (μ), Ki = 230 nM (κ). View Source
